molecular formula C6H11ClN4O2S B1381113 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride CAS No. 1803585-96-7

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride

Cat. No.: B1381113
CAS No.: 1803585-96-7
M. Wt: 238.7 g/mol
InChI Key: GUIYGQWTLQOEHT-UHFFFAOYSA-N
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Description

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride is a synthetic organic compound featuring a triazole ring, an amino group, and a sulfanyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to improve yield and purity. Microwave irradiation has been shown to enhance reaction rates and selectivity, making it a valuable tool in the large-scale synthesis of triazole derivatives .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The triazole ring and amino group can undergo reduction reactions, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in the design of bioactive molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives have been reported to possess antiviral, antibacterial, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride is unique due to the presence of both the sulfanyl group and the butanoic acid moiety. This combination of functional groups can confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S.ClH/c1-2-3(4(11)12)13-6-8-5(7)9-10-6;/h3H,2H2,1H3,(H,11,12)(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIYGQWTLQOEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NNC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 3
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 4
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 5
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 6
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride

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